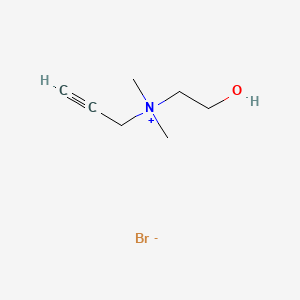

Propargylcholine bromide

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMUCZDUIQLBJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargylcholine Bromide: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargylcholine bromide is a versatile chemical probe that has become an invaluable tool in modern biological research. As a bioorthogonal analog of choline (B1196258), its primary application lies in the metabolic labeling of choline-containing phospholipids (B1166683), enabling their visualization and dynamic tracking within cellular and organismal systems. This is achieved through the incorporation of propargylcholine into nascent phospholipids via the endogenous CDP-choline pathway, followed by covalent ligation to reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This technique provides high sensitivity and spatial resolution for studying phospholipid metabolism, trafficking, and localization. Beyond its use in lipid biology, this compound also serves as an inhibitor of choline catabolism in certain bacteria and shows potential as a probe in neuroscience for investigating acetylcholine (B1216132) metabolism. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, quantitative data, and visual representations of the associated biological pathways and experimental workflows.

Core Applications in Research

This compound's utility in research stems from its structural similarity to choline, allowing it to be processed by cellular machinery, while the terminal alkyne group provides a handle for bioorthogonal chemistry.

Metabolic Labeling and Imaging of Choline-Containing Phospholipids

The most prominent use of this compound is as a metabolic precursor for the in vivo labeling of choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][2][3] These lipids are major components of cellular membranes and are integral to membrane structure and signaling.[2][3]

The process involves introducing this compound to cells or organisms, where it is taken up and enters the CDP-choline pathway, the primary route for phosphatidylcholine synthesis.[3][4] The propargyl group is thereby incorporated into the head group of newly synthesized phospholipids. These alkyne-tagged lipids can then be visualized by click chemistry, reacting with an azide-bearing reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for subsequent detection by fluorescence microscopy or affinity purification and mass spectrometry analysis.[1][2] This methodology allows for the study of:

-

Phospholipid synthesis and turnover: Tracking the appearance and disappearance of the labeled lipids over time.[2]

-

Subcellular localization: High-resolution imaging of where these lipids reside within the cell, including the endoplasmic reticulum, Golgi apparatus, plasma membrane, and mitochondria.[2][5]

-

Phospholipid trafficking: Following the movement of newly synthesized lipids between organelles.[2]

Inhibition of Bacterial Choline Catabolism

Propargylcholine has been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa, that utilize choline as a nutrient source.[6] It acts as an inhibitor of choline catabolism, providing a tool to study these metabolic pathways in bacteria.[6]

Neuroscience Research Probe

Given that choline is a precursor to the neurotransmitter acetylcholine, this compound has potential applications in neuroscience.[7] It can be used to probe cholinergic metabolism and potentially track the pathways leading to acetylcholine synthesis, offering insights into neurotransmission and related disorders.[7] However, this application is less documented than its use in lipid biology.

Quantitative Data

The following tables summarize the available quantitative data for this compound in its various research applications.

| Parameter | Value | Organism/Cell Line | Application | Reference |

| IC50 | 5.16 μM | Pseudomonas aeruginosa | Inhibition of growth on dimethylglycine | [6] |

Table 1: Inhibitory Concentration of this compound

| Propargylcholine Concentration | Incubation Time | Cell Line | % Incorporation into Total Choline Phospholipids | Reference |

| 10 μM | 24 h | NIH 3T3 | Strong staining observed | [8] |

| 50 μM | 24 h | NIH 3T3 | Strong, concentration-dependent staining | [8] |

| 100 μM | 24 h | NIH 3T3 | ~18% into PC | [2] |

| 250 μM | 24 h | NIH 3T3 | ~33% into PC | [2] |

| 500 μM | 24 h | NIH 3T3 | ~44% into PC | [2] |

Table 2: In Vitro Incorporation Efficiency of Propargylcholine into Phosphatidylcholine (PC)

| Dosage | Dosing Regimen | Organism | Observation | Reference |

| 3.5-4.0 mg/kg | Single daily IP injection for 6 days | Rhesus monkey | Effective incorporation into newly synthesized myelin within 1 week of dosing. | [8] |

Table 3: In Vivo Incorporation of Propargylcholine

Experimental Protocols

Metabolic Labeling of Phospholipids in Cultured Cells

This protocol describes the general steps for labeling choline-containing phospholipids in cultured mammalian cells with this compound, followed by fluorescent detection using click chemistry.

Materials:

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 568 azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

-

Nuclear counterstain (e.g., Hoechst stain)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

-

Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS). Add the this compound stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10-500 μM).[2][8] Incubate the cells in the labeling medium for a specified duration (e.g., 24 hours).[2][8]

-

Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: If intracellular targets are to be stained, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide (e.g., 10-20 μM), CuSO4 (e.g., 1 mM), and sodium ascorbate (B8700270) (e.g., 10 mM) in PBS.[1] Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

-

Mounting and Imaging: Mount the coverslips on a microscope slide and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and counterstain.

In Vivo Metabolic Labeling in Animal Models

This protocol provides a general framework for in vivo labeling. Specific parameters will need to be optimized for the animal model and research question.

Materials:

-

This compound

-

Sterile saline or other appropriate vehicle

-

Animal model (e.g., mouse, rat, monkey)

-

Tissue collection and processing reagents

-

Click chemistry reagents as described in Protocol 3.1.

Procedure:

-

Dosing Preparation: Dissolve this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection).

-

Administration: Administer the this compound solution to the animal. The dosage and frequency will depend on the animal model and experimental design (e.g., 3.5-4.0 mg/kg daily for 6 days in rhesus monkeys).[8]

-

Labeling Period: Allow for a sufficient period for the propargylcholine to be incorporated into the tissues of interest.

-

Tissue Harvest and Processing: At the end of the labeling period, euthanize the animal and harvest the tissues of interest. Tissues can be fixed, embedded, and sectioned for subsequent analysis.

-

Click Chemistry Staining: Perform the click chemistry reaction on the tissue sections following a similar procedure to that described for cultured cells, with appropriate modifications for tissue staining.

-

Imaging: Image the stained tissue sections using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

CDP-Choline Pathway for Phosphatidylcholine Synthesis

Propargylcholine is metabolized through the CDP-choline pathway, also known as the Kennedy pathway. The diagram below illustrates the key steps.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. pnas.org [pnas.org]

- 6. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to Propargylcholine Bromide for Metabolic Labeling of Choline-Containing Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and applications of propargylcholine bromide for the metabolic labeling of newly synthesized choline-containing phospholipids (B1166683). This powerful technique enables the visualization, identification, and quantification of these essential cellular components, providing critical insights into lipid metabolism in various biological contexts.

Core Principle of Propargylcholine Metabolic Labeling

Propargylcholine is a synthetic analog of choline (B1196258), a vital nutrient for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][2][3] In propargylcholine, one of the methyl groups of choline is substituted with a propargyl group, which features a terminal alkyne functional group.[2][3][4] This subtle modification allows propargylcholine to be recognized and processed by the cellular machinery similarly to its natural counterpart.

The principle of metabolic labeling with propargylcholine hinges on its bio-incorporation and subsequent bioorthogonal detection:

-

Cellular Uptake and Metabolic Incorporation: Eukaryotic cells readily take up exogenous propargylcholine.[1][2] It then enters the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway, also known as the Kennedy pathway, which is the primary route for de novo PC synthesis.[1][5][6] Through a series of enzymatic reactions, propargylcholine is converted to propargyl-CDP-choline and ultimately incorporated as the headgroup of newly synthesized phospholipids.[5][7][8]

-

Bioorthogonal "Click" Chemistry: The terminal alkyne on the incorporated propargyl group serves as a bioorthogonal handle.[9] This means it is chemically inert within the biological system but can undergo a highly specific and efficient reaction with a complementary azide-containing reporter molecule. This reaction, a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), is a cornerstone of "click chemistry".[1][2][5][10]

-

Detection and Analysis: The reporter molecule can be a fluorophore for microscopic imaging, biotin (B1667282) for affinity purification and subsequent proteomic or lipidomic analysis, or other tags for various analytical applications.[2][10] This two-step labeling strategy allows for the precise detection and characterization of phospholipids synthesized during the labeling period.

Experimental Workflow and Methodologies

The successful application of propargylcholine metabolic labeling involves a sequential process of cell or organism labeling, fixation, click chemistry reaction, and downstream analysis.

General Experimental Workflow

References

- 1. interchim.fr [interchim.fr]

- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. salic.med.harvard.edu [salic.med.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propargylcholine Bromide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of propargylcholine bromide in click chemistry for the metabolic labeling and visualization of choline-containing phospholipids (B1166683). Propargylcholine, an analog of choline (B1196258), is readily taken up by cells and incorporated into major membrane lipids such as phosphatidylcholine and sphingomyelin.[1][2] Its terminal alkyne group serves as a bioorthogonal handle, allowing for covalent ligation to azide-functionalized reporter molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][3] This powerful technique enables the specific and sensitive tracking of phospholipid synthesis, trafficking, and localization in a wide range of biological systems, from cell culture to whole organisms.[1][4]

Core Concepts: Metabolic Labeling and Bioorthogonal Chemistry

The strategy hinges on two key concepts: metabolic labeling and bioorthogonal chemistry. First, propargylcholine is introduced to a biological system where it is processed by the endogenous enzymatic machinery of the Kennedy pathway, leading to its incorporation into choline-containing phospholipids.[5][6] This process effectively tags these lipids with a chemically unique alkyne group.

Subsequently, the alkyne-tagged phospholipids are detected through a highly specific and efficient click reaction with an azide-containing probe. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biochemical processes.[7] The most commonly employed reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne and the azide (B81097).[8] The azide probe can be appended to a variety of reporter molecules, including fluorophores for microscopic imaging or biotin (B1667282) for affinity purification and subsequent analysis.

Data Presentation: Propargylcholine Incorporation into Phospholipids

The efficiency of propargylcholine incorporation into cellular phospholipids has been quantified in various studies. The following tables summarize key findings from mass spectrometry-based lipidomic analyses.

Table 1: Incorporation of Propargylcholine into Phospholipid Classes in NIH 3T3 Cells [9]

| Propargylcholine Concentration (µM) | % of Total PC Replaced by Propargyl-PC | % of Total SM Replaced by Propargyl-SM |

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

| Data derived from cells labeled for 24 hours. |

Table 2: Analysis of Labeled Phosphatidylcholine (PC) and Ether-linked PC (PC O) in bEND3 Cells [8]

| Lipid Species | Labeled with LpPC 16:0 (20 µM for 24h) - % of Total | Labeled with LpPC O-16:0 (20 µM for 24h) - % of Total |

| Propargyl-PC | 15.2% | 0.8% |

| Propargyl-PC O | 0.3% | 12.7% |

| LpPC and LpPC O are lysophosphatidylcholine (B164491) precursors containing propargylcholine. |

Experimental Protocols

The following are generalized protocols for the metabolic labeling of cells with propargylcholine and subsequent detection via CuAAC click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate and culture cells of interest to the desired confluency using standard cell culture techniques.

-

Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting concentration is 100-500 µM.[1]

-

Labeling: Remove the existing culture medium from the cells and replace it with the propargylcholine-containing medium.

-

Incubation: Incubate the cells for a desired period to allow for metabolic incorporation. Incubation times can range from 30 minutes to 24 hours, depending on the experimental goals.[1]

-

Washing: After incubation, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated propargylcholine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

This protocol is adapted for fixed cells.

-

Cell Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL final volume, mix the following in order:

-

Fluorescent azide probe (e.g., Alexa Fluor 594 azide) to a final concentration of 10 µM.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1.25 mM (from a 50 mM stock).[10]

-

Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 0.25 mM (from a 20 mM stock).[10]

-

Sodium ascorbate (B8700270) to a final concentration of 5 mM (from a 100 mM stock, freshly prepared).[10]

-

-

Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry

-

Cell Harvesting: Harvest the labeled and washed cells by scraping or trypsinization.

-

Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method. For example, add a 2:1 methanol (B129727):chloroform (B151607) mixture to the cell pellet.[1]

-

Phase Separation: Add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Sample Preparation for MS: Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., methanol or a chloroform:methanol mixture).

-

Mass Spectrometry: Analyze the lipid profile by electrospray ionization-tandem mass spectrometry (ESI-MS/MS) to identify and quantify the propargylcholine-containing phospholipid species.[1][8]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound click chemistry.

Caption: Metabolic incorporation of propargylcholine via the CDP-Choline pathway.

Caption: General experimental workflow for visualizing propargylcholine-labeled lipids.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]

- 5. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. scispace.com [scispace.com]

Propargylcholine Bromide: An In-depth Technical Guide to its Application as a Choline Analog for Lipid Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of propargylcholine bromide as a powerful tool for the metabolic labeling and analysis of choline-containing phospholipids (B1166683). It details the underlying principles, experimental workflows, and data interpretation, offering a valuable resource for researchers investigating lipid metabolism and dynamics in various biological systems.

Introduction: The Need for Tracing Choline (B1196258) Phospholipids

Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are the most abundant phospholipids in eukaryotic cell membranes.[1][2] They are not only essential structural components but also play critical roles in cellular signaling and metabolism.[1][2] Traditional methods for studying these lipids often lack the ability to directly visualize and track newly synthesized populations within cells and organisms. This compound, a choline analog, addresses this limitation by enabling the metabolic labeling and subsequent visualization of these crucial biomolecules.[1][2]

Propargylcholine is a synthetic choline analog where one of the methyl groups is replaced by a propargyl group, which contains a terminal alkyne.[3][4] This small modification allows propargylcholine to be recognized and utilized by the cell's natural metabolic pathways for choline, leading to its incorporation into the headgroups of choline-containing phospholipids.[1][5] The presence of the alkyne group, a bioorthogonal handle, allows for the specific chemical ligation to a variety of reporter molecules, such as fluorescent dyes or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[6][7] This technique offers high sensitivity and spatial resolution for tracking the synthesis, trafficking, and localization of choline phospholipids in cells and even in whole organisms.[1][2]

Mechanism of Action: Metabolic Incorporation and Bioorthogonal Ligation

The utility of propargylcholine lies in its ability to hijack the cell's natural choline metabolism. Once introduced to cells or organisms, propargylcholine is transported into the cell and enters the CDP-choline pathway, the primary route for phosphatidylcholine synthesis.

Below is a diagram illustrating the metabolic incorporation of propargylcholine and the subsequent click chemistry-based detection.

Caption: Metabolic pathway of propargylcholine incorporation and subsequent detection.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for lipid analysis.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with propargylcholine.

Materials:

-

This compound

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or dishes

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or dish and allow them to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration range is 10-50 μM.[6]

-

Labeling: Remove the existing medium from the cells and wash once with PBS. Add the propargylcholine-containing medium to the cells.

-

Incubation: Incubate the cells for a desired period. Labeling times can range from a few hours to over 24 hours, depending on the experimental goals and the turnover rate of phospholipids in the specific cell type.[1] After 24 hours of labeling, half or more of the choline head groups in total lipids can be replaced by propargylcholine.[8]

-

Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated propargylcholine. The cells are now ready for downstream applications such as fixation, lysis, or lipid extraction.

Click Chemistry Reaction for Fluorescence Imaging

This protocol details the in situ click chemistry reaction to visualize the metabolically incorporated propargylcholine-lipids using a fluorescent azide (B81097) probe.

Materials:

-

Metabolically labeled cells (from Protocol 3.1)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.5% Triton X-100 in PBS for permeabilization

-

Fluorescent azide (e.g., Alexa Fluor 568 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

PBS

Procedure:

-

Fixation: Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The final concentrations of the components are critical for efficient and specific labeling. A typical cocktail consists of:

-

Fluorescent azide (e.g., 1-10 μM)

-

CuSO₄ (e.g., 100 μM)

-

Sodium ascorbate (e.g., 1 mM, freshly prepared)

-

THPTA (e.g., 500 μM)

-

The components should be added in the order listed, with sodium ascorbate added last to initiate the reaction.

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol outlines the extraction of lipids from labeled cells for subsequent analysis by mass spectrometry (MS).

Materials:

-

Metabolically labeled cells (from Protocol 3.1)

-

Water (MS-grade)

-

Internal standards for lipid classes (e.g., PC 31:1, SM 17:0)[9]

Procedure:

-

Cell Harvesting: Harvest the labeled cells by scraping or trypsinization and pellet them by centrifugation.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v). c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen gas.

-

Click Reaction on Extracted Lipids (Optional but Recommended for targeted analysis): The dried lipid extract can be subjected to a click reaction with an azide-tagged reporter to facilitate detection and quantification by MS.[9][10] A reporter such as azidopalmitate can be used.[9]

-

Mass Spectrometry Analysis: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or isopropanol (B130326) with a small percentage of formic acid) and analyze by direct-infusion or liquid chromatography-coupled mass spectrometry (LC-MS). Propargylcholine-containing lipids can be identified by their specific precursor ion in positive ion mode.[9]

Below is a diagram illustrating the general experimental workflow for propargylcholine-based lipid studies.

Caption: General experimental workflow for propargylcholine-based lipid analysis.

Data Presentation and Interpretation

Quantitative data obtained from propargylcholine labeling experiments can provide valuable insights into lipid metabolism. Mass spectrometry-based lipidomics is a powerful technique for quantifying the incorporation of propargylcholine into different lipid species.

The following table presents example data from a study that used a lyso-propargyl phosphatidylcholine precursor to label brain endothelial cells. The data shows the relative abundance of different propargylcholine-containing lipid classes.

| Lipid Class | pmol per 45,000 cells (LpPC 16:0 Supplement) | % of Detectable Labeled Lipid | pmol per 45,000 cells (LpPC O-16:0 Supplement) | % of Detectable Labeled Lipid |

| pPC | 1,728.1 ± 285.9 | 85.6 | 519.7 ± 79.2 | 12.3 |

| pPC O | 15.8 ± 14.3 | 0.8 | 3,511.7 ± 511.2 | 83.0 |

| pSM | 274.8 ± 45.6 | 13.6 | 200.4 ± 26.8 | 4.7 |

| Data adapted from an advanced method for propargylcholine phospholipid detection by direct-infusion MS.[9] pPC: propargyl phosphatidylcholine; pPC O: ether-linked propargyl phosphatidylcholine; pSM: propargyl sphingomyelin. Data are presented as mean ± SD, N=7. |

This data demonstrates the specific and efficient labeling of the target lipid classes and reveals differences in the metabolism of ester-linked versus ether-linked phosphatidylcholine.[9]

Advantages and Limitations

Advantages:

-

Metabolic Labeling: Provides a way to study newly synthesized lipids in their native cellular environment.[1]

-

High Specificity and Sensitivity: The bioorthogonal nature of the click chemistry reaction ensures that only the alkyne-labeled lipids are detected.[2]

-

Versatility: The alkyne handle can be reacted with a wide range of reporter molecules, enabling various downstream applications, including fluorescence imaging, electron microscopy, and proteomics.[1][4]

-

In Vivo Applications: Propargylcholine has been successfully used to label phospholipids in whole organisms, such as mice.[1][2]

Limitations:

-

Potential for Metabolic Perturbation: The introduction of an analog could potentially alter the natural lipid metabolism, although studies have shown that the fatty acid composition of propargylcholine-labeled phospholipids is very similar to that of normal choline phospholipids.[1][2]

-

Toxicity of Copper Catalyst: The copper(I) catalyst used in the click reaction can be toxic to living cells, making it more suitable for fixed-cell imaging. However, copper-free click chemistry methods are also available.[5]

-

Incomplete Labeling: The labeling efficiency may vary depending on the cell type, incubation time, and concentration of the analog.

Conclusion

This compound is a valuable and versatile tool for researchers studying the cell biology of choline-containing phospholipids. Its ability to be metabolically incorporated into these lipids and subsequently detected with high specificity and sensitivity through click chemistry provides a powerful platform for investigating lipid synthesis, trafficking, and localization in a wide range of biological contexts. This guide provides the fundamental knowledge and protocols to successfully implement this technique, paving the way for new discoveries in lipid research and drug development.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. caymanchem.com [caymanchem.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cenmed.com [cenmed.com]

- 8. salic.med.harvard.edu [salic.med.harvard.edu]

- 9. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Propargylcholine Bromide: A Technical Guide to Metabolic Labeling and Cellular Imaging of Choline Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of propargylcholine bromide for the metabolic labeling and subsequent imaging of choline-containing phospholipids (B1166683) in cellular and in vivo systems. Propargylcholine serves as a powerful tool for elucidating the dynamics of phospholipid synthesis, trafficking, and localization, offering high sensitivity and spatial resolution.

Introduction to Propargylcholine-Based Cellular Imaging

Propargylcholine is a synthetic analog of choline (B1196258), a vital nutrient for the synthesis of major membrane phospholipids such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][2][3] These phospholipids are not only fundamental structural components of cellular membranes but also play critical roles in cell signaling and metabolism.[1][2] The study of their dynamic behavior has been historically challenging due to a lack of methods for their direct visualization.

This compound offers a robust solution by enabling the metabolic labeling of these lipids.[1][4] It is a cell-permeable compound that is readily taken up by cells and incorporated into choline-containing phospholipids through the endogenous CDP-choline pathway.[3] The key feature of propargylcholine is the presence of a terminal alkyne group, which acts as a bioorthogonal handle. This alkyne group can be specifically and covalently linked to a variety of azide-functionalized reporter molecules, such as fluorophores, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1][4][5] This allows for the sensitive and high-resolution visualization of newly synthesized phospholipids by fluorescence microscopy and other imaging modalities.[1][5]

Mechanism of Action and Metabolic Incorporation

The metabolic labeling strategy with propargylcholine leverages the cell's natural phospholipid biosynthesis machinery. Once propargylcholine enters the cell, it is processed by the same enzymatic pathway as endogenous choline.

Caption: Metabolic pathway of propargylcholine incorporation into phospholipids.

Quantitative Data on Propargylcholine Incorporation

The efficiency of propargylcholine incorporation into cellular lipids has been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Incorporation of Propargylcholine into NIH 3T3 Cellular Lipids

| Propargylcholine Concentration (µM) | Percentage of Propargyl-Containing Phosphatidylcholine (%) |

| 10 | 5 ± 1 |

| 50 | 25 ± 3 |

| 100 | 45 ± 5 |

| 250 | 60 ± 4 |

| 500 | 65 ± 3 |

Data adapted from studies on NIH 3T3 cells labeled for 24 hours. The percentages represent the proportion of total phosphatidylcholine that contains the propargylcholine head group.[1]

Table 2: Time Course of Propargylcholine Incorporation in NIH 3T3 Cells

| Labeling Time with 1 mM Propargylcholine | Observation |

| 30 minutes | Incorporation is visible |

| 2 hours | Strong labeling of the Golgi apparatus |

| 24 hours | Labeling is distributed throughout the cell, including the plasma membrane |

This table provides a qualitative summary of the temporal dynamics of propargylcholine incorporation and distribution within the cell.[1]

Table 3: Propargylcholine Incorporation in Arabidopsis thaliana Tissues

| Tissue | Percentage of Labeled Choline Phospholipids (%) |

| Roots | ~50 |

| Leaves | ~20 |

| Stems | ~15 |

| Siliques | ~10 |

| Seeds | ~5 |

Data reflects the percentage of total choline phospholipids labeled with propargylcholine after feeding the plants with the analog.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of propargylcholine in cellular imaging.

Synthesis of this compound

This compound can be synthesized from N,N-dimethylethanolamine and propargyl bromide.

Caption: Synthesis of this compound.

A detailed synthesis protocol is available in the literature.[7] Briefly, propargyl bromide (80 wt. % solution in toluene) is added dropwise to N,N-dimethylethanolamine. The reaction mixture is stirred, and the resulting precipitate is washed and dried to yield this compound.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes for imaging) and culture under standard conditions to the desired confluency.

-

Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of this compound. A typical concentration range is 10-500 µM.[1][5]

-

Labeling: Remove the old medium from the cells and replace it with the propargylcholine-containing medium.

-

Incubation: Incubate the cells for a desired period. The incubation time can range from 30 minutes to 24 hours or longer, depending on the experimental goals.[1]

Fixation and Permeabilization

-

Washing: After labeling, wash the cells twice with phosphate-buffered saline (PBS) to remove unincorporated propargylcholine.

-

Fixation: Fix the cells with a suitable fixative, such as 3.7% formaldehyde (B43269) in PBS, for 15 minutes at room temperature.[1]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: If intracellular targets are to be imaged, permeabilize the cells with a detergent, such as 0.1% Triton X-100 in PBS, for 10 minutes.

-

Washing: Wash the cells three times with PBS.

Click Chemistry Reaction

The click chemistry reaction covalently attaches a fluorescent azide (B81097) to the alkyne handle of the incorporated propargylcholine.

Caption: Experimental workflow for click chemistry-based cellular imaging.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. A typical cocktail includes:

-

Fluorescent azide (e.g., Alexa Fluor 568 azide) at a concentration of 10-20 µM.[1]

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent to generate Cu(I) in situ, such as sodium ascorbate.

-

A Cu(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is recommended to improve reaction efficiency and reduce cell damage.

-

-

Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells extensively with PBS or a wash buffer (e.g., TBS, 0.5 M NaCl, then TBS) to remove unreacted reagents.[1]

Imaging

-

Mounting: Mount the coverslips with a suitable mounting medium.

-

Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and any counterstains.

Applications in Cellular Imaging

Propargylcholine-based labeling has been employed in a variety of cellular imaging applications:

-

Visualizing Phospholipid Synthesis and Trafficking: By performing pulse-chase experiments, it is possible to track the movement of newly synthesized phospholipids from their site of synthesis in the endoplasmic reticulum and Golgi apparatus to other cellular membranes.[1]

-

Subcellular Localization Studies: Co-localization with organelle-specific markers can reveal the distribution of choline phospholipids in various compartments, including the plasma membrane, mitochondria, and lipid droplets.[1]

-

In Vivo Imaging: Propargylcholine has been successfully used to label and visualize phospholipid synthesis in whole organisms, such as mice and rhesus monkeys, opening avenues for studying lipid metabolism in the context of a living animal.[1][5]

-

Plant Biology: This technique has been adapted for use in plants to visualize choline phospholipids in different tissues and cell types.[6]

-

Stimulated Raman Scattering (SRS) Microscopy: The alkyne group of propargylcholine has a unique Raman scattering signal, enabling live-cell imaging of phospholipid synthesis without the need for fluorescent labels.[7][8]

Conclusion

This compound is a versatile and powerful tool for the metabolic labeling and imaging of choline-containing phospholipids. Its ease of use, high efficiency of incorporation, and compatibility with click chemistry make it an invaluable technique for researchers in cell biology, neuroscience, and drug development. The ability to visualize the dynamics of phospholipid metabolism with high spatial and temporal resolution provides unprecedented opportunities to investigate the roles of these essential lipids in health and disease.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. salic.med.harvard.edu [salic.med.harvard.edu]

- 3. interchim.fr [interchim.fr]

- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Unveiling the Dynamics of Cellular Membranes: A Technical Guide to Discovering the Role of Newly Synthesized Phospholipids with Propargylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline-containing phospholipids (B1166683), such as phosphatidylcholine and sphingomyelin, are fundamental components of cellular membranes, playing critical roles in structural integrity, cellular metabolism, and signal transduction.[1] The ability to specifically label and visualize newly synthesized phospholipids is paramount to understanding their dynamic roles in both physiological and pathological states. Propargylcholine, a choline (B1196258) analog bearing a terminal alkyne group, serves as a powerful metabolic label.[2][3] It is readily taken up by cells and incorporated into choline-containing phospholipids through the endogenous CDP-choline pathway.[1][4] The incorporated alkyne handle allows for subsequent covalent modification with azide-functionalized reporters via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][5] This technique enables the direct visualization and quantification of phospholipid synthesis, turnover, and subcellular localization, providing invaluable insights for researchers in cell biology and drug development.[3]

Core Principles and Workflow

The methodology hinges on two key steps: metabolic labeling and bioorthogonal detection. First, cells or organisms are incubated with propargylcholine, which is metabolized and integrated into nascent phospholipids. Subsequently, the alkyne-tagged phospholipids are detected by a "click" reaction with an azide-containing probe, which can be a fluorophore for imaging or biotin (B1667282) for enrichment and mass spectrometry-based analysis.[1] This approach offers high sensitivity and spatial resolution for tracking the fate of newly synthesized phospholipids.[3]

Data Presentation: Quantitative Analysis of Propargylcholine Incorporation

The metabolic incorporation of propargylcholine into cellular phospholipids can be quantified using mass spectrometry. The following tables summarize the quantitative data on the incorporation and effects of propargylcholine labeling in various experimental systems.

Table 1: Effect of Propargylcholine Labeling on Phospholipid Composition in NIH 3T3 Cells [2]

| Propargylcholine Concentration (µM) | Phosphatidylcholine (% of total choline phospholipids) | Propargyl-Phosphatidylcholine (% of total choline phospholipids) | Sphingomyelin (% of total choline phospholipids) | Propargyl-Sphingomyelin (% of total choline phospholipids) | Ether Phospholipids (% of total choline phospholipids) | Propargyl-Ether Phospholipids (% of total choline phospholipids) |

| 0 | 78 | 0 | 14 | 0 | 8 | 0 |

| 100 | 54 | 25 | 10 | 4 | 6 | 1 |

| 250 | 42 | 38 | 8 | 5 | 5 | 2 |

| 500 | 33 | 47 | 6 | 6 | 4 | 4 |

Table 2: Quantification of Propargylcholine-Labeled Lipids in bEND3 Cells [6]

| Lipid Class | Unlabeled (pmol/45,000 cells) | Labeled with LpPC 16:0 (pmol/45,000 cells) | Labeled with LpPC O-16:0 (pmol/45,000 cells) |

| Propargyl-Phosphatidylcholine (pPC) | N/A | 13.9 ± 1.1 | 0.9 ± 0.2 |

| Propargyl-Ether Phosphatidylcholine (pPC O) | N/A | 0.4 ± 0.1 | 11.2 ± 1.2 |

| Propargyl-Sphingomyelin (pSM) | N/A | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Total Labeled | N/A | 14.5 ± 1.1 | 12.2 ± 1.2 |

| Labeling Specificity (%) | N/A | 95.9 | 91.8 |

Table 3: Incorporation of Propargylcholine in Arabidopsis thaliana Tissues [7]

| Tissue | Labeled Choline Phospholipids (% of total choline phospholipids) |

| Roots | ~50 |

| Leaves | Lower than roots |

| Stems | Lower than roots |

| Siliques | Lower than roots |

| Seeds | Incorporated |

Experimental Protocols

I. Metabolic Labeling of Cultured Cells with Propargylcholine

This protocol is adapted from studies on NIH 3T3 cells.[2]

-

Cell Culture: Plate cells (e.g., NIH 3T3) on glass coverslips in a suitable culture dish and grow to the desired confluency in complete medium.

-

Labeling: Prepare a stock solution of propargylcholine in a suitable solvent (e.g., water or PBS).[8] Add propargylcholine to the cell culture medium to a final concentration ranging from 100 µM to 500 µM.[2]

-

Incubation: Incubate the cells with the propargylcholine-containing medium for a desired period, typically 24 hours, to allow for metabolic incorporation into phospholipids.[2] The incubation time can be varied to study the kinetics of phospholipid synthesis and turnover.[2]

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated propargylcholine.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS. The cells are now ready for click chemistry detection.

II. Click Chemistry Detection of Propargylcholine-Labeled Phospholipids

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fluorescent imaging.[1]

-

Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. For a 1 mL reaction volume:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 568 azide): 1-10 µM

-

Copper(II) sulfate (B86663) (CuSO₄): 1 mM

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 5 mM (to reduce Cu(II) to Cu(I))

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand: 100 µM

-

PBS

-

-

Staining: Add the click reaction cocktail to the fixed and permeabilized cells on the coverslip.

-

Incubation: Incubate for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.05% Tween-20.

-

Nuclear Staining (Optional): Stain the nuclei with a suitable dye (e.g., DAPI) for 5-10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled phospholipids using a fluorescence microscope with the appropriate filter sets.

III. Lipid Extraction and Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of propargylcholine-labeled lipids by mass spectrometry.[6][9]

-

Cell Harvesting and Lipid Extraction: After metabolic labeling, wash cells with PBS and harvest them. Extract total lipids using a suitable method, such as the Bligh-Dyer or Folch extraction.

-

Click Reaction in Solution (Optional for enrichment): To enrich for labeled lipids, the extracted lipids can be subjected to a click reaction with an azide-biotin tag. The biotinylated lipids can then be captured using streptavidin-coated beads.

-

Mass Spectrometry Analysis: Analyze the total lipid extract or the enriched fraction by electrospray ionization tandem mass spectrometry (ESI-MS/MS).[2][9] This allows for the identification and quantification of individual propargylcholine-containing phospholipid species.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the study of newly synthesized phospholipids using propargylcholine.

References

- 1. interchim.fr [interchim.fr]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 5. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propargyl-choline, Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Propargylcholine Bromide Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo metabolic labeling of choline-containing phospholipids (B1166683) using propargylcholine bromide. This technique allows for the visualization and analysis of phospholipid synthesis and distribution within tissues of living organisms, offering valuable insights into cellular metabolism, membrane dynamics, and the effects of therapeutic agents.

Introduction

Choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, are fundamental components of cellular membranes and play crucial roles in cell signaling and metabolism.[1][2][3] The ability to visualize these lipids in vivo is essential for understanding their dynamic biological functions. Propargylcholine is a choline (B1196258) analog containing a terminal alkyne group.[1][4] When administered to a living organism, it is readily taken up by cells and incorporated into choline-containing phospholipids through the endogenous biosynthetic pathways.[1][3][4] The incorporated alkyne group serves as a bioorthogonal handle for covalent ligation to a reporter molecule, such as a fluorescent azide (B81097), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][4] This method provides a powerful and specific approach to label and image newly synthesized phospholipids in a variety of tissues.[1][4]

Principle of the Method

The in vivo labeling strategy involves two main steps:

-

Metabolic Incorporation: this compound is administered to the animal model (e.g., mouse), where it is distributed and utilized by cells as a substrate for phospholipid biosynthesis.

-

Click Chemistry Detection: After a designated labeling period, tissues are harvested, sectioned, and treated with a fluorescent azide. The copper(I)-catalyzed click reaction specifically ligates the fluorescent probe to the propargylcholine-labeled phospholipids, enabling their visualization by microscopy.[1]

Data Presentation

While comprehensive quantitative data for in vivo this compound labeling across all tissue types is still an active area of research, the following table summarizes expected labeling efficiencies based on metabolic activity and published qualitative observations.[1][4] Mass spectrometry-based lipidomic analysis can provide precise quantification of incorporation in homogenized tissues.[3]

| Tissue | Primary Cell Types Labeled | Expected Labeling Intensity | Notes |

| Liver | Hepatocytes | High | The liver is a primary site of lipid synthesis, leading to robust incorporation of propargylcholine.[1][4] |

| Small Intestine | Epithelial cells | High | Rapid cell turnover and high metabolic activity in the intestinal epithelium result in strong labeling.[1][4] |

| Spleen | Various immune cells | Moderate to High | Actively dividing and metabolically active immune cell populations contribute to significant labeling.[1][4] |

| Kidney | Tubular epithelial cells | Moderate to High | The kidney exhibits substantial metabolic activity related to transport and filtration, leading to good incorporation.[1][4] |

| Brain | Neurons, Glia | Low to Moderate | While essential, choline phospholipid turnover in the adult brain is generally slower compared to highly proliferative tissues. |

| Skeletal Muscle | Myocytes | Low | Mature muscle tissue has a relatively low rate of phospholipid turnover in the absence of injury or regeneration. |

Experimental Protocols

I. In Vivo Administration of this compound in Mice

This protocol is based on the methodology described by Jao et al. (2009).[4]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), sterile

-

Experimental animals (e.g., 3-week-old mice)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a 1M stock solution of this compound in sterile PBS.

-

For a typical experiment, 1 mg of propargylcholine is administered per mouse.[4] Note: The molecular weight of this compound is approximately 208 g/mol . A 1M solution contains 208 mg/mL. Therefore, 1 mg is approximately 4.8 µL of a 1M solution. For ease of injection, a larger volume of a more dilute solution is practical.

-

As published, a 50 µL injection of a 1M solution was used.[4] Researchers should optimize the dosage based on their specific animal model and experimental goals.

-

-

Administration:

II. Tissue Harvesting and Preparation

Materials:

-

Formalin (e.g., 10% neutral buffered formalin)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Microscope slides

Procedure:

-

Euthanasia and Tissue Collection:

-

Following the 24-hour labeling period, euthanize the mouse according to approved institutional guidelines.

-

Perfuse the animal with PBS to remove blood from the tissues, if desired.

-

Dissect and harvest the organs of interest (e.g., liver, intestine, kidney, spleen).[4]

-

-

Fixation:

-

Fix the harvested tissues in formalin.[4] The duration of fixation will depend on the size of the tissue, typically for 4-24 hours at 4°C.

-

-

Cryoprotection and Embedding:

-

After fixation, wash the tissues in PBS.

-

Cryoprotect the tissues by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until they sink.

-

Embed the cryoprotected tissues in OCT compound in a suitable mold and freeze on dry ice or in liquid nitrogen.[4]

-

Store the embedded tissue blocks at -80°C until sectioning.

-

-

Sectioning:

-

Using a cryostat, cut tissue sections at a desired thickness (e.g., 10-20 µm).[4]

-

Mount the sections onto microscope slides.

-

Air dry the slides for 30-60 minutes before storage at -80°C or proceeding with staining.

-

III. Click Chemistry Staining of Tissue Sections

Materials:

-

Fluorescent azide (e.g., TMR-azide, Alexa Fluor 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris-HCl buffer

-

Tris-buffered saline (TBS)

-

Sodium chloride (NaCl)

-

Nuclear counterstain (e.g., Hoechst dye)

-

Mounting medium

Procedure:

-

Rehydration:

-

Bring the slides to room temperature.

-

Rehydrate the tissue sections in TBS for 10 minutes.

-

-

Click Reaction Cocktail Preparation (Prepare fresh):

-

For a 1 mL reaction cocktail, mix the following in order:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

Fluorescent azide (e.g., to a final concentration of 40 µM TMR-azide)[4]

-

Copper(II) sulfate (e.g., to a final concentration of 1 mM)

-

Sodium ascorbate (e.g., to a final concentration of 10 mM, add immediately before use to reduce Cu(II) to Cu(I))

-

-

-

Staining:

-

Cover the tissue sections with the click reaction cocktail and incubate in a humidified chamber, protected from light, for 1-2 hours at room temperature.

-

-

Washing:

-

Counterstaining and Mounting:

-

Incubate the sections with a nuclear counterstain like Hoechst dye according to the manufacturer's protocol.

-

Wash briefly with TBS.

-

Mount the coverslips using an appropriate mounting medium.

-

Seal the coverslips and allow the slides to dry.

-

-

Imaging:

-

Visualize the labeled phospholipids using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Visualizations

Signaling Pathway Diagram

Caption: Metabolic incorporation of propargylcholine.

Experimental Workflow Diagram

Caption: In vivo propargylcholine labeling workflow.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing Choline Phospholipid Dynamics: A Fluorescence Microscopy Protocol Using Propargylcholine Bromide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are integral components of cellular membranes, playing crucial roles in membrane structure, cell signaling, and metabolism.[1][2][3] The ability to visualize the synthesis and trafficking of these lipids is essential for understanding various cellular processes in both normal and pathological states. This application note provides a detailed protocol for the metabolic labeling of choline (B1196258) phospholipids using propargylcholine bromide and their subsequent visualization by fluorescence microscopy via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1][4][5][6]

Propargylcholine, a choline analog containing a terminal alkyne group, is readily taken up by cells and incorporated into choline-containing phospholipids through the endogenous biosynthetic pathways.[1][2][3][5][7] This bioorthogonal handle allows for the covalent attachment of a fluorescent azide (B81097) reporter molecule, enabling high-resolution imaging of newly synthesized lipids.[1][6] This method is a powerful tool for studying lipid metabolism, transport, and localization in various cell types and even in whole organisms.[1][5][8]

Signaling Pathway and Experimental Workflow

The metabolic labeling strategy relies on the cell's natural lipid synthesis machinery to incorporate the propargylcholine analog. The subsequent detection involves a highly specific and efficient click chemistry reaction.

The experimental procedure involves a series of steps from cell culture and labeling to fixation, click reaction, and finally, imaging.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS) or Bovine Calf Serum

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (B43269) (or Paraformaldehyde)

-

Fluorescent azide (e.g., Alexa Fluor 568 Azide, Fluorescein Azide)[1]

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris-buffered saline (TBS)

-

Sodium chloride (NaCl)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

-

Nuclear counterstain (e.g., Hoechst dye) (Optional)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling. Allow cells to adhere and grow for at least 24 hours.

-

Metabolic Labeling:

-

Prepare a stock solution of this compound in sterile water or culture medium.

-

Dilute the this compound in complete culture medium to the desired final concentration (see Table 1 for recommendations).

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO₂).[5]

-

-

Fixation:

-

Permeabilization (Optional):

-

To visualize intracellular structures, permeabilize the cells with a suitable detergent. For example, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:

-

Aspirate the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells with TBS, followed by a wash with TBS containing 0.5 M NaCl, and a final wash with TBS.[5]

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain, such as Hoechst dye, according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Quantitative Data Summary

The following table provides a summary of typical concentrations and incubation times reported in the literature. These parameters may need to be optimized for your specific experimental setup.

| Parameter | Recommended Range | Reference(s) |

| Metabolic Labeling | ||

| This compound Concentration | 20 - 500 µM | [5][7] |

| Incubation Time | 24 hours | [5][7] |

| Click Reaction | ||

| Fluorescent Azide Concentration | 10 - 20 µM | [1][5] |

| Copper(II) Sulfate (CuSO₄) Concentration | 1 mM | [9] |

| Sodium Ascorbate Concentration | 5 mM | |

| Reaction Time | 30 - 60 minutes | [9] |

| Fixation | ||

| Formaldehyde Concentration | 1 - 3.7% | [5] |

| Fixation Time | 15 - 30 minutes | [1][9] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | Inefficient metabolic labeling. | Increase the concentration of this compound or the incubation time. Ensure the cell line is capable of choline uptake and metabolism. |

| Inefficient click reaction. | Prepare fresh solutions of copper sulfate and sodium ascorbate immediately before use. Ensure the final concentrations are correct. | |

| Photobleaching. | Use an antifade mounting medium. Minimize exposure of the sample to the excitation light. | |

| Incorrect filter sets. | Ensure the excitation and emission filters on the microscope are appropriate for the chosen fluorescent azide.[10] | |

| High background fluorescence | Excess fluorescent azide. | Ensure thorough washing after the click reaction, including the high-salt wash.[5] |

| Non-specific binding of the fluorescent azide. | Consider using a blocking step (e.g., with BSA) before the click reaction, although this is not typically required for this protocol. | |

| Autofluorescence of cells. | Image an unlabeled control sample to assess the level of autofluorescence. If necessary, use a fluorophore with emission in the far-red spectrum to minimize autofluorescence. | |

| Cell morphology is compromised | Harsh fixation or permeabilization. | Reduce the concentration of formaldehyde or the incubation time. If using a detergent for permeabilization, consider a milder one or reduce its concentration and incubation time. |

| Cytotoxicity of propargylcholine. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. |

This protocol provides a robust method for visualizing choline phospholipid metabolism and localization. By carefully optimizing the labeling and detection conditions, researchers can gain valuable insights into the dynamic world of cellular lipids.

References

- 1. salic.med.harvard.edu [salic.med.harvard.edu]

- 2. interchim.fr [interchim.fr]

- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. licorbio.com [licorbio.com]

- 5. pnas.org [pnas.org]

- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Membrane staining and phospholipid tracking in Pseudomonas aeruginosa PAO1 using the phosphatidylcholine mimic propargyl-choline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Microscopy Configuration and Photomicrography Errors [evidentscientific.com]

Application Notes and Protocols: Propargylcholine Bromide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of propargylcholine bromide, a bioorthogonal choline (B1196258) analog, in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the labeling and visualization of choline-containing phospholipids (B1166683) in a variety of biological systems. This powerful technique, a cornerstone of "click chemistry," allows for the specific and efficient tagging of these essential membrane components, enabling detailed studies of their metabolism, trafficking, and localization.

Introduction

Propargylcholine is an analog of choline where a methyl group is replaced by a propargyl group, which contains a terminal alkyne.[1][2][3] This modification allows it to be processed by cellular machinery and incorporated into choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin (B164518).[3][4] The embedded alkyne group then serves as a chemical handle for bioorthogonal ligation. Through the highly specific and efficient CuAAC reaction, an azide-containing reporter molecule (e.g., a fluorophore or biotin) can be covalently attached to the alkyne-modified phospholipid.[5][6] This enables the visualization and analysis of newly synthesized phospholipids in cells and tissues.[1][7]

Key Applications:

-

Fluorescence Imaging: Visualize the subcellular localization and dynamics of choline phospholipids in various cell types and tissues.[4][8][9]

-

Metabolic Labeling: Study the biosynthesis and turnover of phospholipids in living cells and organisms.[4][5]

-

Drug Development: As a tool to investigate the effects of drugs on lipid metabolism and membrane composition.[1]

-

Proteomics: While less common for propargylcholine itself, related metabolic labeling with other alkynated precursors can be used in chemoproteomic workflows.[10][11]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from dimethylethanolamine and propargyl bromide.[5][12]

Materials:

-

Dimethylethanolamine

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ice bath

-

Nitrogen atmosphere apparatus

-

Stirring apparatus

Procedure:

-

Under a nitrogen atmosphere, add dimethylethanolamine to a solution of propargyl bromide in anhydrous THF at 0°C (ice bath).[12]

-

Allow the solution to warm to room temperature and stir for 18 hours.[12]

-

The resulting white solid is filtered and washed extensively with cold THF.[5][12]

-

Dry the solid in vacuo to obtain pure this compound.[12]

Safety Precautions: Propargyl bromide is highly toxic, flammable, and reactive.[13][14][15] It should be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, and safety glasses.[13][14] Avoid inhalation, skin contact, and ingestion.[13]

Metabolic Labeling of Cells with this compound

This protocol describes the metabolic incorporation of propargylcholine into cultured mammalian cells.

Materials:

-

Cultured cells (e.g., NIH 3T3, HeLa, A172)

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mM in sterile water or PBS)

-

Cell culture incubator

Procedure:

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Prepare the labeling medium by adding this compound stock solution to the complete culture medium to achieve the desired final concentration (typically ranging from 100 µM to 500 µM).[4][5]

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a desired period (e.g., 24 hours) to allow for the metabolic incorporation of propargylcholine into phospholipids.[4][5] The labeling time can be adjusted to study the kinetics of incorporation.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the "click" reaction to attach a fluorescent azide (B81097) to the metabolically incorporated propargylcholine. This procedure is suitable for fixed cells. For live-cell imaging, specialized protocols with biocompatible copper catalysts are required.[16][17]

Materials:

-

Metabolically labeled cells

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent azide (e.g., Alexa Fluor 594 azide, fluorescein (B123965) azide)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 500 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA) solution (e.g., 50 mM in water)[18]

Procedure:

-

Fixation: After metabolic labeling, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. If visualizing intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:

-

PBS (to final volume)

-

Fluorescent azide (e.g., to a final concentration of 10 µM)

-

CuSO₄ (e.g., to a final concentration of 1 mM)

-

Copper(I)-stabilizing ligand (e.g., THPTA, to a final concentration of 5 mM)

-

Sodium ascorbate (e.g., to a final concentration of 50 mM)

-

-

Click Reaction: Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Data Presentation

Quantitative Analysis of Propargylcholine Incorporation

The efficiency of propargylcholine incorporation into cellular phospholipids can be quantified using mass spectrometry. The following table summarizes data from a study on NIH 3T3 cells labeled for 24 hours with varying concentrations of propargylcholine.

| Propargylcholine Concentration | % Propargyl-PC of Total PC | % Propargyl-SM of Total SM |

| 100 µM | 18% | 5% |

| 250 µM | 33% | 10% |

| 500 µM | 44% | 15% |

| (Data extracted from Jao et al., PNAS, 2009)[4] |

This data demonstrates a dose-dependent incorporation of propargylcholine into both phosphatidylcholine (PC) and sphingomyelin (SM), with a higher incorporation rate observed for PC.[4]

Visualizations

Experimental Workflow

The overall workflow for metabolic labeling and visualization of choline phospholipids using propargylcholine and CuAAC is depicted below.

Caption: Workflow for labeling and imaging choline phospholipids.

Bioorthogonal Labeling and Detection Pathway

The chemical principle underlying the labeling technique involves the metabolic incorporation of propargylcholine and subsequent bioorthogonal click chemistry.

Caption: Chemical pathway for phospholipid labeling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Propargyl-choline synthesis [bio-protocol.org]

- 13. research.uga.edu [research.uga.edu]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. inCu-click: DNA-enhanced ligand enables live-cell, intracellular click chemistry reaction with copper catalyst - PMC [pmc.ncbi.nlm.nih.gov]